4,5-Pyrimidinedicarboxylic acid
Overview
Description
4,5-Pyrimidinedicarboxylic acid is a white crystalline solid that is slightly soluble in water and highly soluble in alcohol solvents . This compound is part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important in various biological processes and have significant applications in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to play a crucial role in numerous disease conditions . They can influence many cellular pathways necessary for the proper functioning of cells .
Mode of Action
Pyrimidine derivatives are known to interact with various cellular targets, affecting their function and leading to changes in cellular processes .
Biochemical Pathways
Pyrimidines are essential components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . They are involved in the synthesis of the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Pharmacokinetics
Understanding the dose-concentration-effect relationship is crucial for any drug, as it lays the foundation for dosing regimen design and rational clinical application .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Pyrimidinedicarboxylic acid can be synthesized through various methods. One common approach involves the ZnCl₂-catalyzed three-component coupling reaction. This method allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the condensation of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids under oxidative conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of catalysts such as ZnCl₂ and the optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,5-Pyrimidinedicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine derivatives.
Scientific Research Applications
4,5-Pyrimidinedicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxylic acid:
4-Hydroxy-3,5-pyridinedicarboxylic acid: This compound has similar coordination properties with metals like Fe(III), Al(III), Cu(II), and Zn(II).
Uniqueness
4,5-Pyrimidinedicarboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
pyrimidine-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKWGOYWYBPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326724 | |
Record name | 4,5-Pyrimidinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-63-7 | |
Record name | 4,5-Pyrimidinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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